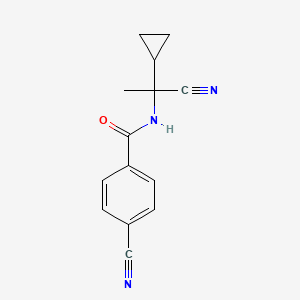
2-Chloroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 2091951-23-2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of quinoxaline sulfonamide derivatives, including this compound, involves the condensation of 2-amino-benzothiazole-6-sulfonamide with other compounds in ethanol . The derivatives with electron-donating groups showed the maximum yield, while the electron-withdrawing groups resulted in a minimum yield .Molecular Structure Analysis
The molecular weight of this compound is 243.67 . It is a structural analogue of sulfaquinoxaline .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 238-240 degrees .Scientific Research Applications
Antineoplastic Activity
- CQS has been identified as having activity against various human solid tumors. A phase I clinical study revealed its effectiveness in minor objective antitumor responses, particularly in patients with non-small cell lung cancer (Rigas et al., 1992).
- It exhibits potential antineoplastic and immunosuppressive activities by poisoning topoisomerase II alpha and beta, causing DNA breaks and apoptosis (Chloroquinoxaline Sulfonamide, 2020).
- However, a phase II trial found that CQS was inactive in treating non-small-cell lung cancer despite achieving targeted plasma concentrations (Miller et al., 1997).
Pharmacological Properties
- CQS follows a two-compartment model in plasma elimination and has a high binding affinity to plasma protein. Its pharmacokinetic properties suggest the potential for higher cumulative doses using a more frequent dosing schedule (Rigas et al., 1992).
- A related study on the cellular pharmacology of CQS in murine B16 melanoma cells indicated that it inhibits cell growth and alters the cell cycle, although its exact mechanism remains unclear (Branda et al., 1988).
Immunosuppressive Properties
- CQS has been found to inhibit lymphocyte activation and replication, making it a potential candidate for use as an immunosuppressive drug (Branda et al., 1989).
Mechanism of Action
Target of Action
2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .
Mode of Action
This compound acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .
Biochemical Pathways
The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .
Safety and Hazards
Future Directions
The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids, including 2-Chloroquinoxaline-6-sulfonamide, are capable of being established as lead compounds . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Biochemical Analysis
Biochemical Properties
2-Chloroquinoxaline-6-sulfonamide has been found to exhibit a wide range of pharmacological activities .
Cellular Effects
In cellular processes, this compound has demonstrated inhibition of colony formation against breast, lung, melanoma, and ovarian carcinomas . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found to be both a topoisomerase-IIα and a topoisomerase-IIβ poison .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown definite activity in the human tumor stem cell colony-forming assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Hypoglycemia associated with hyperinsulinemia was the dose-limiting adverse effect at high doses .
Metabolic Pathways
It does not appear to inhibit folate metabolism as does the structurally similar sulfaquinoxaline .
Transport and Distribution
It is known that this compound is highly bound to plasma protein .
properties
IUPAC Name |
2-chloroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHRBMCCCRMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




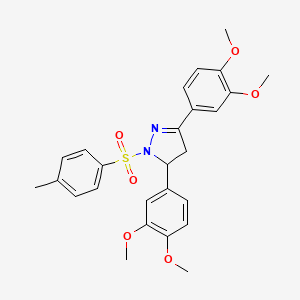
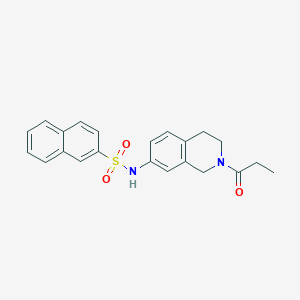
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
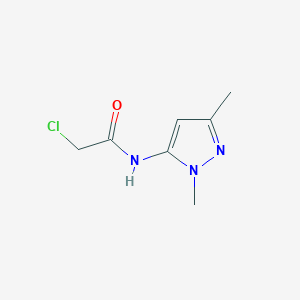
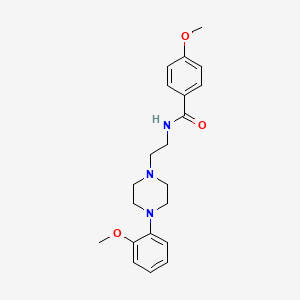
![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)
